1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea
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Overview
Description
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring substituted with a fluorophenyl group and a quinolinyl urea moiety, making it a complex molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentyl ring, followed by the introduction of the fluorophenyl group through a substitution reaction. The quinolinyl urea moiety is then attached via a coupling reaction, often using reagents such as isocyanates or carbodiimides under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction can produce quinolinyl alcohols.
Scientific Research Applications
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Chlorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea
- 1-[3-(2-Bromophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea
Uniqueness
1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C22H22FN3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea |
InChI |
InChI=1S/C22H22FN3O2/c1-26-20-8-4-7-19(17(20)11-12-21(26)27)25-22(28)24-15-10-9-14(13-15)16-5-2-3-6-18(16)23/h2-8,11-12,14-15H,9-10,13H2,1H3,(H2,24,25,28) |
InChI Key |
NGJOCHXSRSVEDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)NC(=O)NC3CCC(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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